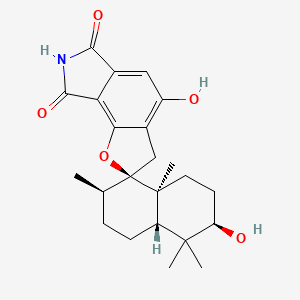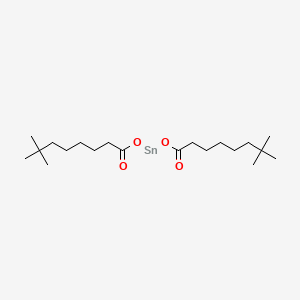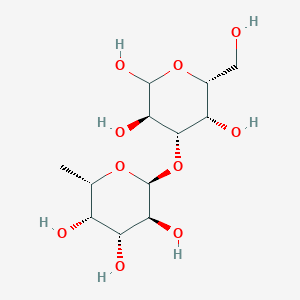![molecular formula C10H11NO2S B13832678 4,7-Dimethoxy-2-methylbenzo[d]thiazole](/img/structure/B13832678.png)
4,7-Dimethoxy-2-methylbenzo[d]thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,7-Dimethoxy-2-methylbenzo[d]thiazole is a heterocyclic aromatic compound that belongs to the benzothiazole family It is characterized by a benzene ring fused to a thiazole ring, with methoxy groups at the 4 and 7 positions and a methyl group at the 2 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Dimethoxy-2-methylbenzo[d]thiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 4,7-dimethoxy-2-nitroaniline with carbon disulfide and a base, followed by reduction and cyclization to form the desired benzothiazole derivative. The reaction conditions often include the use of a strong base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4,7-Dimethoxy-2-methylbenzo[d]thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the nitro group (if present in intermediates) to an amino group using reducing agents like iron powder or tin chloride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Iron powder, tin chloride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amino derivatives.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
4,7-Dimethoxy-2-methylbenzo[d]thiazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound has potential as a bioactive molecule, with studies exploring its antimicrobial and anticancer properties.
Medicine: Research is ongoing into its use as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of dyes, pigments, and other materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4,7-Dimethoxy-2-methylbenzo[d]thiazole depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. For example, benzothiazole derivatives are known to inhibit monoamine oxidase enzymes, which are involved in the metabolism of neurotransmitters. The methoxy and methyl groups can influence the compound’s binding affinity and selectivity for its molecular targets.
Comparison with Similar Compounds
Similar Compounds
2-Methylbenzothiazole: Lacks the methoxy groups, making it less polar and potentially less bioactive.
4,7-Dimethoxybenzothiazole: Similar structure but without the methyl group at the 2 position, which can affect its chemical reactivity and biological activity.
Benzothiazole: The parent compound without any substituents, used as a reference point for understanding the effects of different substituents.
Uniqueness
4,7-Dimethoxy-2-methylbenzo[d]thiazole is unique due to the presence of both methoxy and methyl groups, which can enhance its solubility, stability, and biological activity compared to its unsubstituted or differently substituted analogs. The specific arrangement of these groups can also influence its electronic properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H11NO2S |
|---|---|
Molecular Weight |
209.27 g/mol |
IUPAC Name |
4,7-dimethoxy-2-methyl-1,3-benzothiazole |
InChI |
InChI=1S/C10H11NO2S/c1-6-11-9-7(12-2)4-5-8(13-3)10(9)14-6/h4-5H,1-3H3 |
InChI Key |
AEFJOOHKHROXDL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=CC(=C2S1)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Benzenamine, 4-methyl-N-[(2,3,4-trimethoxyphenyl)methylene]-](/img/structure/B13832604.png)

![2-[(2-Amino-4-methylpentanoyl)amino]-3-(4-hydroxyphenyl)propanoic acid;hydrate](/img/structure/B13832615.png)
![7-[(4aR,7aR)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-8-fluoro-6-methoxy-4-oxoquinoline-3-carboxylic acid](/img/structure/B13832616.png)

![8aH-Pyrrolo[3,2-e]-2,1,3-benzoxadiazol-8a-ol,7-amino-4,5,7,8-tetrahydro-7-methyl-,3,6-dioxide(9CI)](/img/structure/B13832649.png)


![[(S)-cyano-(3-phenoxyphenyl)methyl] (1R,3S)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate](/img/structure/B13832661.png)



